molecular formula C18H19NO2 B4415484 N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide

N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide

Cat. No. B4415484
M. Wt: 281.3 g/mol
InChI Key: ZSLGUWCMUCJUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide, commonly known as DPI, is a synthetic compound that has been used extensively in scientific research for its pharmacological properties. DPI is a potent inhibitor of the NADPH oxidase enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has made it a valuable tool in studying the role of ROS in various physiological and pathological processes.

Mechanism of Action

DPI works by inhibiting the activity of the NADPH oxidase enzyme, which is responsible for the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in cells. The NADPH oxidase enzyme is a complex of several subunits, and DPI specifically targets the flavoprotein subunit of the enzyme. By inhibiting the activity of this subunit, DPI effectively reduces the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in cells.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, DPI has been shown to have antioxidant, anti-apoptotic, and anti-proliferative effects. DPI has also been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the key advantages of DPI is its specificity for the NADPH oxidase enzyme. This makes it a valuable tool in studying the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in various physiological and pathological processes. However, DPI also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, DPI can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DPI. One area of research is the development of more specific inhibitors of the NADPH oxidase enzyme. This could help to overcome some of the limitations of DPI and improve the specificity of experiments involving N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide. Another area of research is the development of DPI-based therapies for various diseases. The anti-inflammatory and antioxidant properties of DPI make it a promising candidate for the development of new treatments for inflammatory and oxidative stress-related diseases. Finally, there is a need for further research into the off-target effects of DPI and the development of strategies to minimize these effects in experimental settings.

Scientific Research Applications

DPI has been extensively used in scientific research to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in various physiological and pathological processes. Some of the key areas of research where DPI has been used include inflammation, cardiovascular disease, and cancer. Inflammation is a complex biological response to harmful stimuli and is associated with the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide. DPI has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in immune cells, thereby reducing inflammation. In cardiovascular disease, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in the development of atherosclerosis, hypertension, and heart failure. In cancer research, DPI has been used to study the role of N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide in the development and progression of various types of cancer.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(21-17-8-3-2-4-9-17)18(20)19-16-11-10-14-6-5-7-15(14)12-16/h2-4,8-13H,5-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLGUWCMUCJUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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